An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0)
An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3,5-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
3,5-Dimethylpyridine-2-carbonitrile, also known as 2-Cyano-3,5-dimethylpyridine or 3,5-dimethylpicolinonitrile, is a solid, chiral organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 7584-09-0 | [2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Yellow prisms | [3] |
| Melting Point | 61.5 °C | [3] |
| Boiling Point | 283.7 ± 35.0 °C (Predicted) | [4] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 58 °C | [1] |
| pKa | 0.26 ± 0.20 (Predicted) | [4] |
Spectroscopic Data
Characterization of 3,5-Dimethylpyridine-2-carbonitrile is typically achieved through standard spectroscopic methods.[5] While publicly available spectra are limited, key Nuclear Magnetic Resonance (NMR) data has been published.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 2.39 (s, 3 H), 2.52 (s, 3 H), 7.48 (dq, J = 1.3, 0.7 Hz, 1 H), 8.35 (dq, J = 1.3, 0.7 Hz, 1 H) |
| ¹³C NMR | 18.4, 18.5, 116.5, 131.0, 137.2, 137.8, 138.3, 149.0 |
| Source: Katritzky, A. R. et al., Synthesis 2005, (6), 993-997[3] |
Synthesis and Experimental Protocols
The primary synthesis of 3,5-Dimethylpyridine-2-carbonitrile involves the direct cyanation of its parent pyridine, 3,5-dimethylpyridine (also known as 3,5-lutidine).
Direct Cyanation of 3,5-Dimethylpyridine
A general one-pot conversion method avoids the necessity of preparing and isolating intermediate N-oxides. The reaction proceeds by treating the starting pyridine with nitric acid and trifluoroacetic anhydride, followed by the introduction of aqueous potassium cyanide.[3] This method regioselectively yields the 2-cyano derivative.
Experimental Protocol:
-
Reagents: 3,5-Dimethylpyridine, Nitric Acid, Trifluoroacetic Anhydride, Aqueous Potassium Cyanide.
-
Procedure Outline: The pyridine is pre-treated with nitric acid and trifluoroacetic anhydride. Subsequently, aqueous potassium cyanide is introduced to the reaction mixture, leading to the formation of 3,5-Dimethylpyridine-2-carbonitrile.[3]
-
Yield: This method has been reported to produce the target compound in 82% yield.[3]
Synthesis of 3,5-Dimethylpyridine-2-carbonitrile.
Reactivity and Downstream Applications
The cyano group and the pyridine ring of 3,5-Dimethylpyridine-2-carbonitrile offer versatile handles for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[5]
Role as a Pharmaceutical Intermediate
A significant application of this compound is as a precursor in the synthesis of pharmaceutical ingredients. For instance, it is a key starting material for derivatives of 3,5-dimethyl-4-methoxy pyridine.[6]
The synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, an important pharmaceutical intermediate, can be initiated from a related compound, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. The process involves the catalytic hydrogenation of the carbonitrile group to a methanamine, followed by diazotization and subsequent reaction with thionyl chloride.[6] This highlights a typical reaction pathway for the nitrile functionality.
Experimental Protocol: Hydrogenation of the Nitrile Group
-
Starting Material: 3,5-dimethyl-4-methoxypyridine-2-carbonitrile (20 g)
-
Solvent: Methanol saturated with NH₃ (650 ml)
-
Catalyst: Raney nickel (20 g)
-
Procedure: The starting material is dissolved in the solvent, and the catalyst is added under a nitrogen atmosphere. The mixture is then hydrogenated. Following the reaction, the catalyst is filtered off, and the solution is evaporated in vacuo. The resulting residue is then carried forward to the next step.[6]
Reactivity of the nitrile group in a related pyridine derivative.
Broader Synthetic Utility
Beyond specific pharmaceutical pathways, 3,5-Dimethylpyridine-2-carbonitrile serves as a versatile building block in several areas:
-
Medicinal Chemistry: The pyridine core and the cyano group are common pharmacophores. This compound acts as a starting point for developing novel pharmaceuticals with diverse therapeutic potential.[5]
-
Organic Synthesis: The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones, providing access to a wide range of substituted pyridine derivatives.[5]
-
Material Science: Its aromatic nature and functional groups make it a candidate for developing novel materials, including luminescent materials and components for organic electronics.[5]
Key application areas for 3,5-Dimethylpyridine-2-carbonitrile.
Safety Information
3,5-Dimethylpyridine-2-carbonitrile is classified as harmful if swallowed and causes serious eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection, should be worn when handling this compound.[4]
This document is intended for informational purposes for qualified research professionals and does not constitute a license to operate. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. 3,5-Dimethylpyridine-2-carbonitrile | 7584-09-0 | HAA58409 [biosynth.com]
- 2. 7584-09-0 Cas No. | 3,5-Dimethylpyridine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 2-Cyano-3,5-dimethylpyridine | 7584-09-0 [amp.chemicalbook.com]
- 5. Buy 3,5-Dimethylpyridine-2-carbonitrile | 7584-09-0 [smolecule.com]
- 6. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
